5-Benzyl-1H-indole-2-carbonyl chloride
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Overview
Description
5-Benzyl-1H-indole-2-carbonyl chloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a benzyl group attached to the indole ring, which is further substituted with a carbonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1H-indole-2-carbonyl chloride typically involves the introduction of the benzyl group and the carbonyl chloride group onto the indole ring. One common method is the reaction of 5-benzylindole with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Amides, esters, and thioesters.
Reduction: Aldehydes and alcohols.
Oxidation: Benzaldehyde and benzoic acid.
Scientific Research Applications
5-Benzyl-1H-indole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-1H-indole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, thereby influencing their function and activity. The benzyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5-Benzyl-1H-indole-2-carboxamide: Contains an amide group in place of the carbonyl chloride group.
5-Benzyl-1H-indole-2-methyl ester: Features a methyl ester group instead of the carbonyl chloride group.
Uniqueness
5-Benzyl-1H-indole-2-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
85094-94-6 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
5-benzyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C16H12ClNO/c17-16(19)15-10-13-9-12(6-7-14(13)18-15)8-11-4-2-1-3-5-11/h1-7,9-10,18H,8H2 |
InChI Key |
CURPXYYHFCGPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=C3)C(=O)Cl |
Origin of Product |
United States |
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